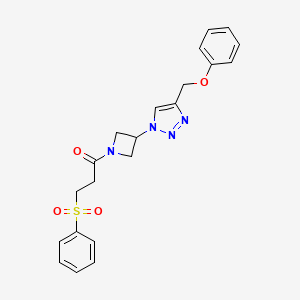
1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid, also known as FCPA, is a cyclopropane carboxylic acid derivative. It has a molecular formula of C11H11FO2 and a molecular weight of 194.2 .
Molecular Structure Analysis
The InChI code for 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is1S/C11H11FO2/c1-7-8(3-2-4-9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 324.7±37.0 °C and a predicted density of 1.306±0.06 g/cm3 . Its pKa is predicted to be 4.12±0.20 .科学的研究の応用
Alzheimer's Disease Research
One notable application is in the realm of Alzheimer's disease research. The compound CHF5074, a γ-secretase modulator related to the cyclopropanecarboxylic acid family, has been evaluated for its effects on β-amyloid pathology and spatial memory in transgenic mice models. This research provides valuable insights into potential therapeutic strategies for Alzheimer's disease, underscoring the compound's relevance in neuropharmacology (Imbimbo et al., 2009).
Organic Synthesis and Medicinal Chemistry
In organic synthesis, the Lewis acid-catalyzed ring-opening of activated cyclopropanes, including derivatives of cyclopropanecarboxylates, has been demonstrated to proceed with complete preservation of enantiomeric purity. This methodology has been applied to the synthesis of compounds with potential pharmacological activity, highlighting the utility of cyclopropane derivatives in the development of new therapeutic agents (Lifchits & Charette, 2008).
Fluorescence Imaging and Sensing
Furthermore, the development of fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores incorporates cyclopropane carboxylic acid derivatives. These indicators exhibit significant fluorescence enhancements upon calcium binding, offering tools for biological research and medical diagnostics (Minta, Kao, & Tsien, 1989).
Chemical Biology
In chemical biology, the development of boronic acid fluorophore/beta-cyclodextrin complex sensors for selective sugar recognition in water demonstrates the application of cyclopropane derivatives in creating sensitive and selective chemical sensors. This research has implications for diagnostics and analytical chemistry, particularly in the detection of biologically relevant molecules (Tong et al., 2001).
作用機序
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-7-8(3-2-4-9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVUQVNVVKDIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid | |
CAS RN |
1314665-69-4 |
Source


|
| Record name | 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5R)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2565223.png)
![N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide](/img/no-structure.png)
![6-Chloro-N-[2-(4-ethylpiperazin-1-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2565227.png)
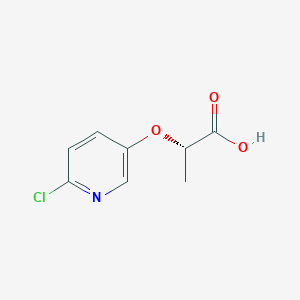
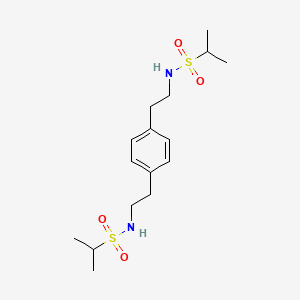
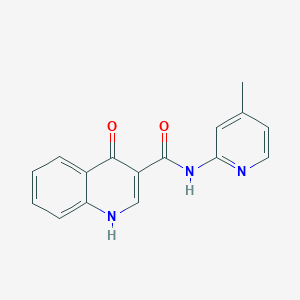

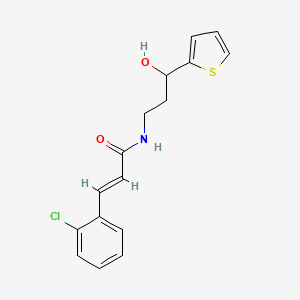
![[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2565234.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2565236.png)
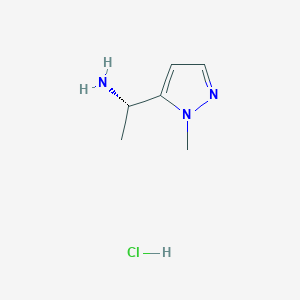
![6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565242.png)
